Pyridine-3,5-dicarboxamide

Crystal Engineering Hydrogen Bonding Supramolecular Chemistry

Pyridine-3,5-dicarboxamide (C7H7N3O2, MW 165.15 g/mol) is a pyridine-based bis-amide building block characterized by two carboxamide groups positioned meta on the aromatic ring. Its solid-state structure features a melting point of 310-311 °C and an extensive intermolecular hydrogen-bonding network in which the pyridine nitrogen serves as an H-bond acceptor—a feature not observed in its thiophene or furan analogs.

Molecular Formula C7H7N3O2
Molecular Weight 165.15 g/mol
CAS No. 4663-99-4
Cat. No. B152810
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePyridine-3,5-dicarboxamide
CAS4663-99-4
Molecular FormulaC7H7N3O2
Molecular Weight165.15 g/mol
Structural Identifiers
SMILESC1=C(C=NC=C1C(=O)N)C(=O)N
InChIInChI=1S/C7H7N3O2/c8-6(11)4-1-5(7(9)12)3-10-2-4/h1-3H,(H2,8,11)(H2,9,12)
InChIKeyANNOWMBWHHKGLN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Pyridine-3,5-dicarboxamide (CAS 4663-99-4) Technical Baseline and Procurement-Relevant Properties


Pyridine-3,5-dicarboxamide (C7H7N3O2, MW 165.15 g/mol) is a pyridine-based bis-amide building block characterized by two carboxamide groups positioned meta on the aromatic ring [1]. Its solid-state structure features a melting point of 310-311 °C and an extensive intermolecular hydrogen-bonding network in which the pyridine nitrogen serves as an H-bond acceptor—a feature not observed in its thiophene or furan analogs [2]. The compound is commercially available at research-grade purity (typically ≥95%) with batch-specific analytical characterization including NMR, HPLC, and GC . This foundational scaffold is widely employed as a ligand precursor in coordination chemistry, crystal engineering, and supramolecular materials development [3].

Why Pyridine-3,5-dicarboxamide (4663-99-4) Cannot Be Generically Substituted: Structural Divergence from Closest Analogs


Substituting pyridine-3,5-dicarboxamide with its closest structural analogs—such as pyridine-2,6-dicarboxamide, pyridine-3,5-dicarboxylate, or heterocyclic variants like 2,5-thiophenedicarboxamide—fundamentally alters the compound's hydrogen-bonding architecture and coordination geometry [1]. The meta-substitution pattern (3,5-position) creates a distinct angular geometry (amide carbon–ring centroid angle of 121°) and uniquely enables the pyridine nitrogen to participate as an H-bond acceptor within a C11(6) chain motif; neither thiophene nor furan analogs exhibit this heteroatom-mediated hydrogen bonding [2]. In coordination chemistry, the 3,5-dicarboxamide scaffold yields divergent metal-binding modes and supramolecular network topologies compared to the 2,6-isomer, which forms rigid pincer-type complexes [3]. These quantifiable structural differences translate directly into divergent performance in crystal engineering, gelation behavior, and catalytic applications—making blind substitution scientifically invalid [4].

Pyridine-3,5-dicarboxamide (4663-99-4) Quantitative Differentiation Evidence: Comparator-Based Performance Data


Heteroatom-Mediated Hydrogen Bonding: Pyridine-3,5-dicarboxamide vs. Thiophene and Furan Analogs

In the single-crystal structure of 3,5-pyridinedicarboxamide (PDC), the pyridine nitrogen atom actively participates as a hydrogen-bond acceptor within a C11(6) chain motif. This heteroatom-mediated H-bonding is completely absent in the structurally analogous 2,5-thiophenedicarboxamide (TDC) and 2,5-furandicarboxamide (FDC), where the heteroatom does not engage with amide -NH2 groups [1]. The amide carbon atoms form an angle of 121° with the ring centroid in PDC, compared to 151° in TDC, 137° in FDC-solv, and 135° in FDC-subl, indicating a distinct geometric arrangement that directly influences supramolecular packing [2].

Crystal Engineering Hydrogen Bonding Supramolecular Chemistry

Coordination Chemistry Divergence: 3,5-Dicarboxamide vs. 2,6-Dicarboxamide Pincer Ligands

Pyridine-2,6-dicarboxamide functions as a rigid NNN pincer ligand that forms stable Pd(II) complexes capable of achieving >98% conversion and >98% yield in Suzuki-Miyaura cross-coupling reactions within one hour [1]. In contrast, pyridine-3,5-dicarboxamide (3,5-pda) ligands adopt a distinct angular coordination geometry that generates coordination polymers and discrete complexes rather than pincer structures. Studies with d-block metal ions (Mn(II), Cd(II), Co(II), Pt(II)) demonstrate that 3,5-pda ligands yield four distinct coordination polymer species with Mn(II) and Cd(II), while Co(II) and Pt(II) produce non-crystalline polymer and discrete complex, respectively [2]. The 3,5-substitution pattern precludes pincer-type metal binding, fundamentally altering the ligand's coordination behavior and resulting catalytic utility [3].

Coordination Chemistry Pincer Complexes Catalysis

Supramolecular Gelation: Pyridine-3,5-dicarboxamide Derivatives vs. Non-Gelator Analogs

N,N′-Di(pyridin-4-yl)-pyridine-3,5-dicarboxamide (PDA-N4), a derivative of the core 3,5-dicarboxamide scaffold, functions as a low-molecular-weight gelator (LMWG) capable of forming supramolecular gels in mixed solvents of water and DMSO (or DMF) at high water fractions (≥50%) [1]. In contrast, simple pyridine-3,5-dicarboxamide lacking the extended pyridyl arms does not exhibit gelation behavior under identical conditions [2]. The PDA-N4 gels display pH- and thermo-reversible characteristics and undergo a solution–gel–crystal transition with aging. Controlled release studies with vitamin B12 demonstrated first-order release kinetics, and human umbilical venous endothelial cell culture confirmed cytocompatibility of the xerogel [3].

Supramolecular Gels Soft Materials Drug Delivery

Antitubercular Potency of 3,5-Dicarboxamide Derivatives: Comparator Rifampicin

A series of 4-substituted imidazolyl-2,6-dimethyl-N3,N5-bisaryl-1,4-dihydropyridine-3,5-dicarboxamides were evaluated against Mycobacterium tuberculosis H37Rv using the agar proportion method [1]. Compound 3i, bearing a 1-benzyl-2-methylthio-1H-imidazole-5-yl substituent at C-4 and 4′-chlorophenyl groups at C-3 and C-5 positions, demonstrated antitubercular activity equipotent to the first-line drug rifampicin [2]. This represents a class-level demonstration that the 3,5-dicarboxamide core can support potent antimycobacterial activity when appropriately derivatized, whereas the unsubstituted parent compound exhibits only modest antimicrobial activity .

Antitubercular Antimicrobial Drug Discovery

Pincer-Type Pro-Ligand Crystallography: 3,5-Dicarboxamide vs. Other Pyridyl Carboxamides

N,N′-Di(pyridine-4-yl)-pyridine-3,5-dicarboxamide, a tricationic pincer-type pro-ligand derived from the 3,5-dicarboxamide core, crystallizes with three triflate counterions and features two strong N–H⋯O hydrogen bonds anchoring the anions [1]. Hirshfeld surface analysis reveals that O⋯H/H⋯O contacts constitute 35.4% of total intermolecular interactions—a quantitatively distinct interaction profile compared to related pyridyl carboxamide structures [2]. The central N-methyl moiety is planar (r.m.s deviation 0.01), while adjacent N-methylpyridine moieties are twisted with dihedral angles of 33.62° and 86.08°, creating a unique molecular geometry [3].

X-ray Crystallography Hirshfeld Analysis Supramolecular Synthons

Neuroprotective Patent Differentiation: 3,5-Dicarboxamide Derivatives vs. Glutamate Antagonists

US Patent 10,576,072 discloses N3,N5-bis(2-(5-methoxy-1H-indole-3-yl)ethyl)-2,6-dimethyl-4-(2-nitrophenyl)pyridine-3,5-dicarboxamide as a neuroprotective agent that addresses glutamate-induced excitotoxicity [1]. Unlike conventional glutamate receptor antagonists that directly block NMDA or AMPA receptors, this 3,5-dicarboxamide derivative is claimed to eliminate neurotoxicity through a distinct mechanism involving structural elements derived from Nifedipine (a calcium channel blocker) and Melatonin (an antioxidant neurohormone) [2]. This dual-pharmacophore approach differentiates it from single-mechanism glutamate antagonists such as MK-801 or memantine [3].

Neuroprotection Excitotoxicity Medicinal Chemistry

Procurement-Guided Application Scenarios for Pyridine-3,5-dicarboxamide (CAS 4663-99-4)


Crystal Engineering and Pharmaceutical Co-Crystal Design

Researchers developing pharmaceutical co-crystals or functional organic materials should prioritize pyridine-3,5-dicarboxamide over thiophene or furan analogs when heteroatom participation in hydrogen bonding is required. The pyridine nitrogen's unique ability to serve as an H-bond acceptor within a C11(6) chain motif—quantitatively absent in TDC and FDC—enables predictable supramolecular synthon formation and co-crystal architecture design [1]. This structural feature is directly relevant to improving the physicochemical properties of active pharmaceutical ingredients through co-crystallization.

Metal-Organic Framework (MOF) and Coordination Polymer Synthesis

For the synthesis of coordination polymers and metal-organic frameworks requiring angular ligand geometry rather than linear pincer-type binding, pyridine-3,5-dicarboxamide (3,5-pda) is the appropriate selection. The meta-substitution pattern generates coordination networks with Mn(II) and Cd(II) that are structurally distinct from the discrete pincer complexes formed by the 2,6-isomer [2]. This makes 3,5-pda particularly valuable for constructing extended supramolecular architectures, luminescent materials, and porous frameworks where network topology is critical.

Stimuli-Responsive Supramolecular Gel Development

Materials scientists developing smart hydrogels for drug delivery or tissue engineering should consider pyridine-3,5-dicarboxamide derivatives (particularly N,N′-di(pyridin-4-yl)-substituted variants) as gelator platforms. These derivatives form stable supramolecular gels at defined water fractions (≥50% v/v) with pH- and thermo-reversible behavior, first-order drug release kinetics, and demonstrated cytocompatibility [3]. Unmodified pyridine-3,5-dicarboxamide itself does not gelate under these conditions, underscoring the importance of selecting the appropriate derivative for gelation applications.

Antitubercular and Antimicrobial Medicinal Chemistry

Medicinal chemists targeting Mycobacterium tuberculosis should utilize the 3,5-dicarboxamide scaffold as a validated pharmacophore for antitubercular drug discovery. Appropriately substituted 1,4-dihydropyridine-3,5-dicarboxamide derivatives have demonstrated MIC values comparable to rifampicin against M. tuberculosis H37Rv [4]. This scaffold provides a modular platform for SAR studies, with activity tunable through variation at the C-4 position and N-aryl substituents at the amide nitrogens.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

56 linked technical documents
Explore Hub


Quote Request

Request a Quote for Pyridine-3,5-dicarboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.